

A Comprehensive Review of Dibenzocyclooctadiene Lignans from Kadsura: From Phytochemistry to Pharmacology

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Compound of Interest

Compound Name: *Benzoyl oxokadsuranol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus *Kadsura*, belonging to the Schisandraceae family, has long been a staple in traditional medicine across Asia for treating a variety of ailments, including arthritis and gastritis.[1] Modern phytochemical investigations have identified dibenzocyclooctadiene lignans as one of the primary bioactive constituents of these plants.[2][3] These complex molecules have garnered significant attention from the scientific community for their diverse and potent pharmacological activities, which include anti-inflammatory, cytotoxic, hepatoprotective, and neuroprotective effects.[4][5][6][7] This technical guide provides a comprehensive literature review of the dibenzocyclooctadiene lignans isolated from *Kadsura*, with a focus on their chemical structures, biological activities, and underlying mechanisms of action.

Quantitative Bioactivity Data

The biological evaluation of dibenzocyclooctadiene lignans from various *Kadsura* species has generated a substantial amount of quantitative data. These findings, summarized in the tables below, highlight the potential of these compounds as leads for drug discovery.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans from *Kadsura*

Compound	Kadsura Species	Assay	Cell Line	IC ₅₀ (μM)	Reference
Kadsuindutain A	K. induta	NO Production Inhibition	RAW264.7	10.7	[4]
Kadsuindutain B	K. induta	NO Production Inhibition	RAW264.7	12.5	[4]
Kadsuindutain C	K. induta	NO Production Inhibition	RAW264.7	15.2	[4]
Kadsuindutain D	K. induta	NO Production Inhibition	RAW264.7	20.8	[4]
Kadsuindutain E	K. induta	NO Production Inhibition	RAW264.7	34.0	[4]
Schizanrin F	K. induta	NO Production Inhibition	RAW264.7	18.6	[4]
Schizanrin O	K. induta	NO Production Inhibition	RAW264.7	25.4	[4]
Schisantherin J	K. induta	NO Production Inhibition	RAW264.7	28.1	[4]
Compound 5	K. heteroclita	TNF-α Production Inhibition	RAW264.7	6.16	[8]
Compound 1	K. heteroclita	TNF-α Production Inhibition	RAW264.7	9.41	[8]

Compound 3	K. heteroclita	TNF- α Production Inhibition	RAW264.7	12.83	[8]
Compound 6	K. heteroclita	TNF- α Production Inhibition	RAW264.7	14.54	[8]

Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans from Kadsura

Compound	Kadsura Species	Cell Line	IC ₅₀ ($\mu\text{g/mL}$)	IC ₅₀ (μM)	Reference
Kadusurain A	K. coccinea	A549 (Lung)	12.56	-	[5]
Kadusurain A	K. coccinea	HCT116 (Colon)	1.05	-	[5]
Kadusurain A	K. coccinea	HL-60 (Leukemia)	2.33	-	[5]
Kadusurain A	K. coccinea	HepG2 (Liver)	4.67	-	[5]
Heilaohulignan C	K. coccinea	HepG2 (Liver)	-	9.92	[9]
Heilaohulignan C	K. coccinea	BGC-823 (Gastric)	-	16.75	[9]
Heilaohulignan C	K. coccinea	HCT-116 (Colon)	-	16.59	[9]
Kadsuralignan I	K. coccinea	HepG2 (Liver)	-	21.72	[9]
Longipedunin B	K. coccinea	HepG2 (Liver)	-	18.72	[9]

Table 3: Other Biological Activities of Dibenzocyclooctadiene Lignans from Kadsura

Compound	Kadsura Species	Activity	Assay Details	Results	Reference
Heilaohusuin B	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 2	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 10	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 13	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 21	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 32	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 41	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Compound 46	K. coccinea	Hepatoprotective	APAP-induced	Increased viability to	[10]

			HepG2 cell viability	>52.2% at 10 μ M	
Compound 49	K. coccinea	Hepatoprotective	APAP-induced HepG2 cell viability	Increased viability to >52.2% at 10 μ M	[10]
Kadsutherin F	K. interior	Anti-platelet Aggregation	ADP-induced platelet aggregation	49.47% inhibition	[2]

Experimental Protocols

The isolation and characterization of dibenzocyclooctadiene lignans from Kadsura involve a series of meticulous experimental procedures.

A general workflow for the isolation of these compounds is as follows:

- **Extraction:** The air-dried and powdered plant material (stems, roots, or fruits) is typically extracted with organic solvents such as ethanol or acetone.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
- **Column Chromatography:** The bioactive fraction (often the ethyl acetate fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and ODS, using gradient elution with solvent systems like chloroform-methanol or hexane-acetone.
- **Preparative HPLC:** Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

The structures of the isolated dibenzocyclooctadiene lignans are determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms.[\[4\]](#)
- Circular Dichroism (CD) Spectroscopy: The absolute configuration of the stereogenic centers is determined by analyzing the Cotton effects in the CD spectrum.[\[4\]](#)

Anti-inflammatory Activity:

- Nitric Oxide (NO) Production Inhibition Assay: RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The amount of NO produced is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent.[\[4\]](#)
- TNF- α Production Inhibition Assay: The concentration of tumor necrosis factor-alpha (TNF- α) in the supernatant of LPS-stimulated RAW264.7 cells is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[\[8\]](#)

Cytotoxicity Assay:

- MTT Assay: The anti-proliferative effect of the compounds on various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[5\]](#)

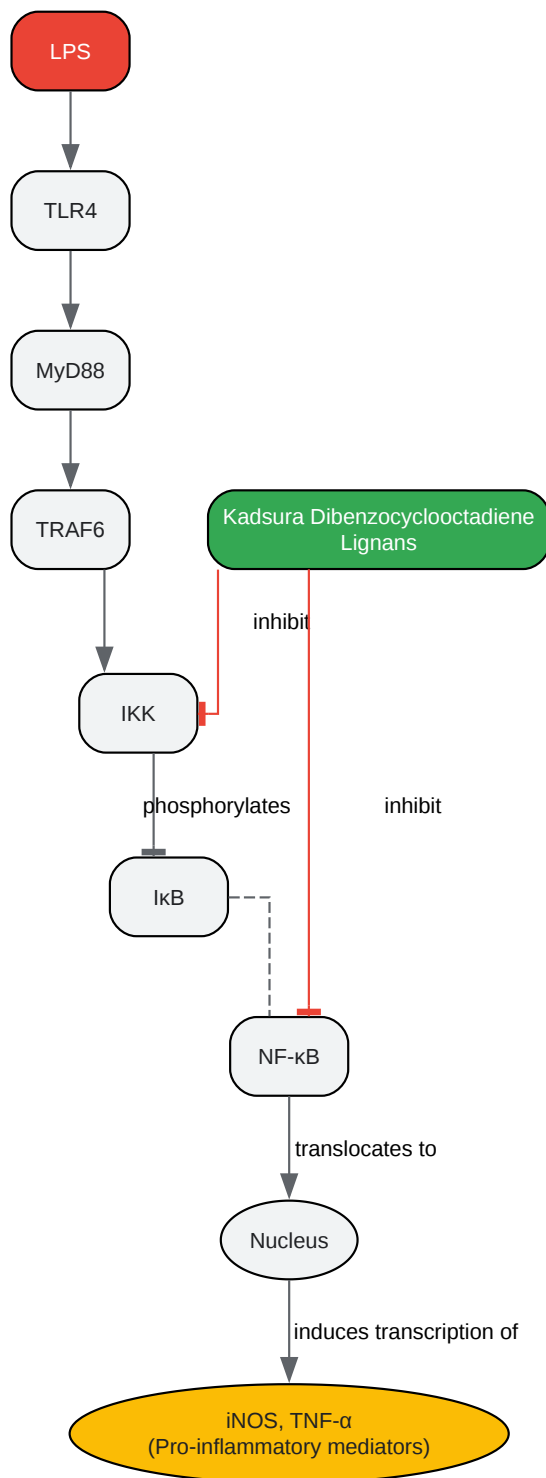
Hepatoprotective Activity Assay:

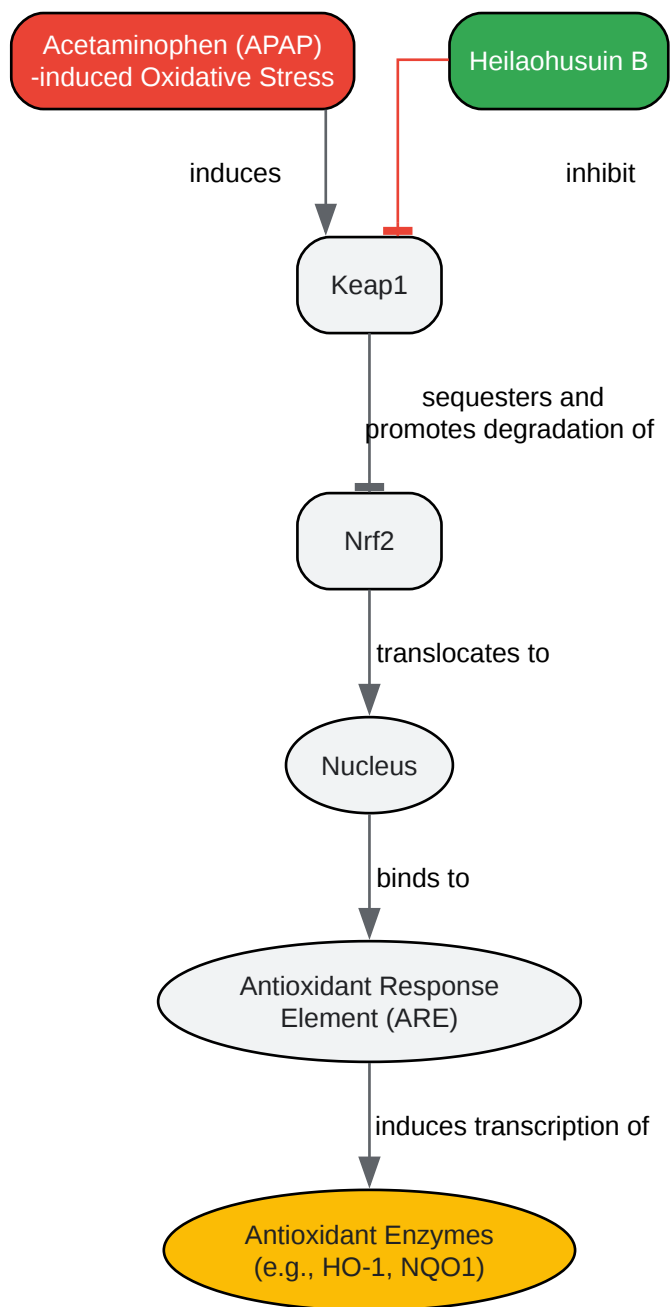
- Acetaminophen (APAP)-induced Hepatotoxicity Model: HepG2 cells are treated with APAP to induce liver injury. The protective effect of the lignans is evaluated by measuring cell viability, often using the MTT assay.[\[10\]](#)

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of dibenzocyclooctadiene lignans from Kadsura.

The anti-inflammatory effects of these lignans are, in part, mediated by the inhibition of pro-inflammatory mediators. The diagram below illustrates the general inflammatory signaling pathway targeted by these compounds.





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